2-Carboxy-5-hydroxyphenolate,lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dihydroxy-, lead salt is a chemical compound that combines the properties of benzoic acid and lead. This compound is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, lead salt typically involves the reaction of 2,4-dihydroxybenzoic acid with lead salts. One common method is to dissolve 2,4-dihydroxybenzoic acid in a suitable solvent and then add a lead salt, such as lead acetate, under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of benzoic acid, 2,4-dihydroxy-, lead salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while substitution reactions can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2,4-dihydroxy-, lead salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, lead salt involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 2,4-dihydroxy-, lead salt include other lead salts of benzoic acid derivatives, such as:
- Benzoic acid, 3,5-dihydroxy-, lead salt
- Benzoic acid, 2,6-dihydroxy-, lead salt
- Benzoic acid, 4-hydroxy-, lead salt
Uniqueness
What sets benzoic acid, 2,4-dihydroxy-, lead salt apart from these similar compounds is its specific arrangement of hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill .
Properties
Molecular Formula |
C14H10O8Pb |
---|---|
Molecular Weight |
513 g/mol |
IUPAC Name |
bis[(2,4-dihydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
CQGXUYYUUPEUIH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)O[Pb]OC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.